Penicillin K
Overview
Description
Penicillin K is a naturally occurring antibiotic produced by the fungus Penicillium chrysogenum. It belongs to the beta-lactam class of antibiotics, which are characterized by their beta-lactam ring structure. This compound is known for its antibacterial properties and is used to treat various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin K is synthesized through the fermentation process using the fungus Penicillium chrysogenum. The biosynthesis involves the condensation of L-cystine and L-valine to form the beta-lactam thiazolidine ring. This process occurs in a non-ribosomal manner, resulting in the formation of isopenicillin N, which is then converted to this compound in the absence of precursor molecules .
Industrial Production Methods: In industrial settings, this compound is produced using submerged fermentation techniques. The fungus Penicillium chrysogenum is cultured in a nutrient-rich medium containing nitrogen and carbon sources, along with essential minerals. The fermentation process is carefully controlled to optimize the yield of this compound. The antibiotic is then extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Penicillin K undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.
Oxidation: this compound can be oxidized to form penicilloic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by beta-lactamase enzymes under mild aqueous conditions.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires specific reagents depending on the desired modification, such as acyl chlorides or anhydrides.
Major Products Formed:
Penicilloic Acid: Formed through hydrolysis of the beta-lactam ring.
Semi-Synthetic Penicillins: Produced through substitution reactions, resulting in antibiotics with enhanced properties.
Scientific Research Applications
Penicillin K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Utilized in the development of new antibiotics and in clinical studies to understand its efficacy against various bacterial infections.
Industry: Applied in the production of semi-synthetic penicillins and other beta-lactam antibiotics
Mechanism of Action
Penicillin K exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, preventing the cross-linking of peptidoglycan strands. This inhibition weakens the cell wall, leading to cell lysis and death. The primary molecular target of this compound is the transpeptidase enzyme, which is essential for cell wall synthesis .
Comparison with Similar Compounds
- Penicillin G (Benzylpenicillin)
- Penicillin V (Phenoxymethylpenicillin)
- Amoxicillin
- Ampicillin
Comparison: Penicillin K is unique among penicillins due to its specific side chain structure, which influences its spectrum of activity and stability. Compared to Penicillin G and Penicillin V, this compound has a different acyl side chain, resulting in distinct pharmacokinetic properties. Amoxicillin and Ampicillin are semi-synthetic penicillins with broader spectra of activity and improved acid stability, making them suitable for oral administration .
This compound remains a valuable antibiotic in both clinical and research settings, contributing to our understanding of bacterial infections and the development of new therapeutic agents.
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVASOOUVMJAZNJ-MBNYWOFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200506 | |
Record name | Penicillin K | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525-97-3 | |
Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penicillin K | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillin K | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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